(11R,15S)-5-anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2,5,9-trien-7-one;phosphoric acid
CAS No.: 1642303-38-5
Cat. No.: VC0003399
Molecular Formula: C29H29FN7O5P
Molecular Weight: 605.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1642303-38-5 |
|---|---|
| Molecular Formula | C29H29FN7O5P |
| Molecular Weight | 605.6 g/mol |
| IUPAC Name | (11R,15S)-5-anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2,5,9-trien-7-one;phosphoric acid |
| Standard InChI | InChI=1S/C29H26FN7O.H3O4P/c1-35-28(38)25-26(31-20-7-3-2-4-8-20)36(34-27(25)37-23-11-5-10-22(23)33-29(35)37)17-18-13-15-19(16-14-18)21-9-6-12-24(30)32-21;1-5(2,3)4/h2-4,6-9,12-16,22-23,31H,5,10-11,17H2,1H3;(H3,1,2,3,4)/t22-,23+;/m1./s1 |
| Standard InChI Key | ZPIAAFIYOPWWJL-RFPXDPOKSA-N |
| Isomeric SMILES | CN1C(=O)C2=C(N(N=C2N3C1=N[C@H]4[C@@H]3CCC4)CC5=CC=C(C=C5)C6=NC(=CC=C6)F)NC7=CC=CC=C7.OP(=O)(O)O |
| SMILES | CN1C(=O)C2=C(N(N=C2N3C1=NC4C3CCC4)CC5=CC=C(C=C5)C6=NC(=CC=C6)F)NC7=CC=CC=C7.OP(=O)(O)O |
| Canonical SMILES | CN1C(=O)C2=C(N(N=C2N3C1=NC4C3CCC4)CC5=CC=C(C=C5)C6=NC(=CC=C6)F)NC7=CC=CC=C7.OP(=O)(O)O |
Introduction
Chemical Identity and Structure
Basic Chemical Properties
Lenrispodun phosphate is a complex organic molecule with a molecular formula of C29H29FN7O5P and a molecular weight of 605.6 g/mol . It is identified by the CAS Registry Number 1642303-38-5 for the phosphate salt form, while the free base is identified by CAS number 1160521-50-5 . The compound features a complex tetracyclic structure with multiple functional groups including a fluoropyridinyl moiety, anilino group, and phosphate component.
Structural Features and Conformations
The chemical structure of Lenrispodun phosphate consists of a pentazatetracyclo core system with specific stereochemistry at positions 11R and 15S, which is critical for its biological activity . The core structure is substituted with an anilino group, a 4-(6-fluoropyridin-2-yl)phenyl methyl group, and a methyl group at specific positions within the tetracyclic framework . This unique structural arrangement contributes to its high specificity for PDE1 enzymes.
Nomenclature and Synonyms
The compound is known by several names in scientific literature and pharmaceutical development:
These various identifiers reflect the compound's development history across different research groups and pharmaceutical organizations .
Pharmaceutical Development
Discovery and Development History
Lenrispodun phosphate was developed by Intra-Cellular Therapies, Inc. (ITI) and subsequently advanced through collaborative efforts with Takeda Pharmaceutical Company Limited . The compound was first synthesized by the medicinal chemistry department at Intra-Cellular Therapies Inc. and has progressed through preclinical studies into clinical development . The developmental timeline shows steady advancement from initial discovery through to clinical trials, with significant milestones achieved in selective PDE1 inhibition.
Current Clinical Status
As of April 2025, Lenrispodun phosphate has advanced to Phase II clinical trials for the treatment of Parkinson's disease and motor disorders . The compound has completed Phase I trials for cognitive disorders in Japan, conducted by Takeda . The phosphate salt form of the drug has been specifically developed to optimize its pharmaceutical properties, including bioavailability and stability .
Table 1: Clinical Development Status of Lenrispodun Phosphate
| Indication | Highest Phase | Organization | Start Date | Status |
|---|---|---|---|---|
| Parkinson Disease | Phase II | Intra-Cellular Therapies | March 13, 2023 | Active |
| Motor Disorders | Phase II | Intra-Cellular Therapies | March 13, 2023 | Active |
| Cognition disorders | Phase I | Takeda | Before Sept 2015 | Completed |
| Heart Failure, Systolic | Discovery | - | July 10, 2018 | Early investigation |
| Colorectal Cancer | Discovery | - | April 27, 2021 | Early investigation |
The compound has shown promise in early clinical evaluations, with observed adverse events primarily including mild to moderate hypotension in some patients .
Pharmacological Properties
Mechanism of Action
Lenrispodun phosphate acts as a selective inhibitor of phosphodiesterase type-1 (PDE1) . PDE1 enzymes hydrolyze cyclic nucleotides cAMP and cGMP, which serve as important second messengers in various cellular signaling pathways . By inhibiting PDE1, particularly the PDE1C isoform which has balanced selectivity for both cAMP and cGMP, Lenrispodun phosphate modulates these signaling pathways, leading to downstream physiological effects .
The compound exhibits picomolar inhibitory potency against PDE1 while maintaining excellent selectivity against all other PDE families, making it a highly specific pharmacological tool for targeting PDE1-mediated processes . This selectivity profile is particularly valuable for therapeutic applications, as it potentially reduces off-target effects.
Pharmacodynamic Effects
Studies in mammals expressing the PDE1C isoform (dogs and rabbits) have demonstrated that Lenrispodun phosphate produces several significant cardiovascular effects:
-
Increased load-independent contractility
-
Improved cardiac relaxation
-
Reduced systemic arterial resistance
-
Elevated cardiac output without altering systolic blood pressure
-
Modest increase in heart rate (less pronounced in heart failure models)
Notably, these effects were observed in both normal and heart failure conditions, and they were additive to β-adrenergic receptor stimulation, suggesting a complementary mechanism of action . The compound's effects appear to be mediated, at least in part, through adenosine A2B-receptor signaling, as blockade of these receptors suppressed the cardiovascular effects of Lenrispodun phosphate .
Neurological Effects
In preclinical studies, Lenrispodun phosphate demonstrated significant improvements in cognitive function. The compound enhanced memory processes including acquisition, consolidation, and retrieval across a broad dose range (0.1–10 mg/kg, oral administration) without causing disruption to normal cognitive processes . These findings support its potential utility in treating cognitive impairments associated with various neurological and psychiatric conditions.
Physicochemical Properties
Physical and Chemical Characteristics
The physicochemical properties of Lenrispodun phosphate contribute significantly to its pharmaceutical profile:
Stability and Formulation Considerations
The development of Lenrispodun phosphate as the phosphate salt form of the free base (Lenrispodun) represents a specific pharmaceutical strategy. The phosphate salt formation typically improves aqueous solubility, which can enhance bioavailability while potentially providing better stability compared to the free base . The preparation methods for both the free base crystals and the mono-phosphate salt crystals have been documented in pharmaceutical development processes .
Preclinical Studies
In Vitro Pharmacology
In vitro studies have established Lenrispodun phosphate as a highly potent and selective PDE1 inhibitor. The compound demonstrates picomolar inhibitory activity against PDE1 enzymes while maintaining excellent selectivity versus other PDE family members . This selectivity profile was determined using Immobilized Metal Affinity Fluorescence Polarization (IMAP) assays, which measured the inhibition of PDE activity using fluorescent-labeled cGMP or cAMP as substrates .
The compound's selectivity was further evaluated through off-target binding studies using a panel of 70 key receptor, enzyme, and ion channel proteins. These studies demonstrated minimal binding to unrelated target proteins, confirming the compound's specificity for PDE1 enzymes .
Therapeutic Applications
Neurological and Psychiatric Indications
Lenrispodun phosphate is being investigated for several neurological and psychiatric indications, leveraging its effects on cognitive function and motor control:
-
Cognitive deficits associated with schizophrenia: The compound's ability to enhance memory processes makes it a candidate for addressing the cognitive symptoms of schizophrenia, which are often resistant to current antipsychotic medications
-
Alzheimer's disease: Given its cognitive-enhancing properties, the compound may have utility in treating cognitive decline in Alzheimer's disease
-
Parkinson's disease: Currently in Phase II trials for this indication, Lenrispodun phosphate may address both motor and non-motor symptoms of Parkinson's disease
-
Movement disorders: The compound is being evaluated for its efficacy in treating general movement disorders, potentially through modulation of motor control pathways
-
Attention deficit and hyperactivity disorders: The cognitive-enhancing properties of the compound suggest potential utility in attention-related conditions
Cardiovascular Applications
Based on its observed cardiovascular effects, Lenrispodun phosphate is also being investigated for heart failure. The compound's ability to increase contractility, improve relaxation, and reduce systemic vascular resistance without significantly affecting blood pressure makes it an attractive candidate for heart failure treatment . These hemodynamic effects, combined with its mechanism of action that appears to be complementary to β-adrenergic stimulation, suggest potential utility particularly in systolic heart failure .
Future Directions
Ongoing Research and Development Challenges
The continued development of Lenrispodun phosphate faces several challenges and opportunities:
-
Optimization of dosing regimens: Determining the optimal dosing schedules for different indications will be crucial for maximizing efficacy while minimizing potential adverse effects
-
Long-term safety profile: As the compound advances through clinical trials, establishing its long-term safety profile will be essential, particularly for chronic conditions requiring prolonged treatment
-
Biomarker development: Identifying reliable biomarkers that correlate with clinical response could facilitate patient selection and treatment monitoring
-
Combination therapy strategies: Exploring potential synergistic effects with other therapeutic agents could expand the clinical utility of Lenrispodun phosphate
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume